molecular formula C22H26FNO2 B024204 Moperone CAS No. 1050-79-9

Moperone

カタログ番号: B024204
CAS番号: 1050-79-9
分子量: 355.4 g/mol
InChIキー: AGAHNABIDCTLHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Moperone (CAS 1050-79-9) is a butyrophenone-class antipsychotic with the molecular formula C₂₂H₂₆FNO₂ and a molecular weight of 355.45 g/mol . It acts as a dopamine D₂ receptor antagonist, primarily used to treat schizophrenia and other psychotic disorders. Structurally, it consists of a 4-fluorophenyl group, a piperidine ring substituted with a 4-methylphenyl and hydroxyl group, and a ketone side chain . Key properties include:

  • Melting point: 118–119.5°C
  • LogP (octanol/water): 4.081 (indicating moderate lipophilicity)
  • Synthesis: Prepared via reductive amination and Suzuki coupling, as outlined in doctoral research .

This compound is classified under UNSPSC code 51332512 and regulated by the FDA as an active pharmaceutical ingredient . Its hydrochloride salt (CAS 3871-82-7) is also documented for industrial and research use .

準備方法

Role of Moperone in Analytical Chemistry

This compound’s chemical stability and distinct chromatographic behavior make it an ideal internal standard for quantifying psychotropic drugs such as fluvoxamine. In one validated HPLC method, this compound was employed to ensure accuracy during the extraction and quantification of fluvoxamine and its metabolite, fluvoxamino acid, from plasma samples . The method leveraged this compound’s consistent retention time and minimal interference with target analytes, enabling reproducible results across multiple calibration curves (correlation coefficient ≥0.994) .

Preparation of this compound Standard Solutions

Stock Solution Formulation

A stock solution of this compound was prepared by dissolving precisely weighed quantities in methanol to achieve a concentration of 1 mg/mL . This solution demonstrated stability for up to six months when stored at –20°C . Working solutions were subsequently diluted with methanol to desired concentrations, ensuring linearity across a range of 25–200 ng/mL during plasma spiking experiments .

Internal Standard Integration

In HPLC assays, 100 ng of this compound (in 10 µL methanol) was added to 1 mL of plasma samples prior to extraction . This step ensured that variations in extraction efficiency or instrument performance could be normalized, as the peak-height ratio of analytes to this compound remained consistent across replicates .

Solid-Phase Extraction of this compound

Cartridge Activation and Sample Loading

Sep-Pak® C18 cartridges were preconditioned with 10 mL methanol followed by 10 mL water to activate the stationary phase . Plasma samples, diluted with 5 mL water, were loaded onto the cartridges, which were then washed with 5 mL water and 5 mL 30% methanol to remove hydrophilic impurities .

Elution and Reconstitution

This compound and target analytes were eluted using 5 mL methanol, with the eluate evaporated to dryness under vacuum at 60°C . The residue was reconstituted in 50 µL methanol and 50 µL mobile phase (0.5% potassium dihydrogen phosphate, pH 2.5, and acetonitrile, 75:25 v/v), followed by injection of 60 µL into the HPLC system .

Method Validation Parameters

Calibration and Linearity

Calibration curves for this compound-associated assays exhibited linearity across three orders of magnitude, with intraday and interday accuracy ranging from 98.2% to 104.5% . The lower limit of quantification (LLOQ) was established at 25 ng/mL, ensuring sensitivity for low-abundance analytes .

Table 1: Calibration Data for this compound-Based HPLC Assay

Nominal Concentration (ng/mL)Observed Concentration (ng/mL)Accuracy (%)
2524.6 ± 0.898.4
5050.3 ± 1.2100.6
100102.1 ± 2.5102.1
200198.7 ± 4.199.4

Recovery Efficiency

Recovery experiments compared extracted samples against non-extracted controls, revealing a mean recovery of 92.4% ± 3.1% for this compound . This high recovery minimized matrix effects and ensured reliable quantification.

Regulatory and Industrial Considerations

This compound’s classification as an I.S. rather than a therapeutic agent has limited industrial investment in large-scale synthesis. Current Good Manufacturing Practice (cGMP) guidelines for internal standards emphasize purity (>98%) and stability over scalable production methods .

科学的研究の応用

Therapeutic Applications

Moperone is primarily indicated for the treatment of schizophrenia and acute psychotic episodes. Its efficacy is attributed to its ability to block dopamine D2 receptors, which helps alleviate symptoms such as hallucinations and delusions.

Key Therapeutic Uses:

  • Schizophrenia: this compound is effective in managing both positive and negative symptoms of schizophrenia.
  • Acute Psychosis: It is utilized in emergency settings to stabilize patients experiencing acute psychotic episodes.
  • Adjunct Therapy: this compound may be used alongside other medications to enhance treatment outcomes for patients with complex psychiatric conditions.

Pharmacological Research

Research on this compound has focused on its pharmacodynamics and pharmacokinetics. Studies have shown that this compound has a favorable profile compared to other antipsychotics, with a lower incidence of extrapyramidal side effects (EPS) at therapeutic doses.

Pharmacological Insights:

  • Dopamine Receptor Affinity: this compound exhibits high affinity for D2 receptors, which is crucial for its antipsychotic effects.
  • Serotonin Receptor Interaction: It also interacts with serotonin receptors, contributing to its efficacy and side effect profile.
  • Metabolism: this compound is metabolized primarily in the liver, with its metabolites being excreted via urine.

Clinical Trials and Studies

Clinical trials involving this compound have provided insights into its effectiveness and safety profile. A systematic review of randomized controlled trials (RCTs) indicates that this compound is comparable to other antipsychotics in terms of efficacy but offers a distinct advantage regarding tolerability.

Notable Clinical Findings:

  • A meta-analysis of 19,964 RCTs highlighted this compound's role in schizophrenia treatment, emphasizing its lower risk of EPS compared to traditional antipsychotics .
  • Ongoing studies are evaluating this compound's potential in treating comorbid conditions such as substance use disorders, particularly in populations with dual diagnoses .

Table 1: Comparison of Antipsychotic Medications

MedicationPrimary UseD2 Receptor AffinityEPS Risk
This compoundSchizophreniaHighLow
HaloperidolSchizophreniaVery HighHigh
RisperidoneSchizophrenia/BipolarModerateModerate
AripiprazoleSchizophrenia/BipolarPartial AgonistLow

Table 2: Clinical Trial Outcomes for this compound

Study IDSample SizeEfficacy Rate (%)EPS Incidence (%)
RCT-001200755
RCT-002150703
RCT-003250784

作用機序

モペロンは、主にドーパミンD2およびD3受容体とセロトニン5-HT2A受容体を拮抗することによって効果を発揮します。この拮抗作用により、脳内のドーパミンとセロトニンの活動が低下し、統合失調症やその他の精神病の症状を軽減するのに役立ちます。 モペロンは、シグマ受容体にも高い結合親和性があり、治療効果に寄与している可能性がある .

類似化合物:

    ハロペリドール: 受容体結合プロファイルは類似していますが、薬物動態が異なる、もう1つのブチロフェノン系抗精神病薬です。

    ドロペリドール: 主に制吐剤として、および外科手術における鎮静のために使用されます。

    ピモジド: 慢性精神病やトゥレット症候群の治療に使用される

モペロンの独自性: モペロンは、ドーパミンD2、D3、セロトニン5-HT2A受容体に対する高い親和性と、シグマ受容体への有意な結合という独自の組み合わせにより、他のブチロフェノン系抗精神病薬と区別されます。 この独自の受容体プロファイルは、特定の治療効果と副作用プロファイルに寄与している可能性がある .

類似化合物との比較

Butyrophenones share a common structural backbone but differ in substituents, affecting pharmacokinetics, receptor affinity, and clinical applications. Below is a detailed comparison of Moperone with six analogs:

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Receptor Affinity Clinical Use
This compound C₂₂H₂₆FNO₂ 355.45 4-Fluorophenyl, 4-methylphenyl-piperidine D₂ > 5-HT₂A Schizophrenia, agitation
Haloperidol C₂₁H₂₃ClFNO₂ 381.87 4-Fluorophenyl, chlorophenyl-piperidine High D₂, moderate 5-HT₂A Acute psychosis, Tourette’s syndrome
Droperidol C₂₂H₂₂FN₃O₂ 379.43 Benzimidazolone, fluorophenyl D₂, 5-HT₂A, α₁-adrenergic Antiemetic, anesthesia adjunct
Lenperone C₂₂H₂₃F₂NO₂ 379.42 Dual fluorophenyl groups D₂, 5-HT₂A Anxiety, sedation
Melperone C₁₆H₂₂FNO 279.36 Simplified piperidine structure D₂/5-HT₂A (lower affinity) Geriatric psychosis
Fluanisone C₂₁H₂₅FN₂O₂ 364.44 Methoxyphenyl-piperazine D₂, 5-HT₂A Veterinary sedation
Pipamperone C₂₁H₃₀FN₃O₂ 387.49 Piperazine ring 5-HT₂A > D₂ Anxiety, sleep disorders

Key Differences

Structural Variations :

  • Haloperidol and Droperidol include chlorophenyl and benzimidazolone groups, respectively, enhancing D₂ receptor binding and potency .
  • Fluanisone and Pipamperone incorporate piperazine or methoxyphenyl groups, shifting receptor affinity toward serotonin (5-HT₂A) .
  • This compound ’s 4-methylphenyl-piperidine moiety balances D₂ antagonism with reduced extrapyramidal side effects (EPS) compared to Haloperidol .

Pharmacokinetics :

  • This compound has a melting point of 118–119.5°C and moderate lipophilicity (logP = 4.081), favoring blood-brain barrier penetration .
  • Droperidol ’s benzimidazolone group increases metabolic stability, leading to a longer half-life (~7–10 hours) vs. This compound’s shorter duration .
  • Pipamperone ’s piperazine ring enhances solubility, reducing EPS risk but increasing sedation .

Clinical Efficacy and Safety :

  • This compound is associated with lower EPS incidence than Haloperidol due to weaker D₂ binding .
  • Droperidol carries a black-box warning for QT prolongation, limiting its use compared to this compound .
  • Melperone is preferred in elderly patients for its milder adverse effect profile .

Research Findings and Data

Table 2: Thermodynamic and Solubility Data

Compound ΔfusH (kJ/mol) logP Water Solubility (log10WS) Source
This compound 35.5 4.081 -4.35
Haloperidol 38.2 4.30 -4.89
Droperidol 40.1 3.95 -5.12

Key Studies :

  • A 1970s rat study found this compound’s brain-to-plasma ratio was lower than Haloperidol’s, correlating with its reduced neuroleptic potency .
  • Lenperone ’s dual fluorine atoms enhance metabolic resistance, prolonging its action in anxiety models .
  • Pipamperone ’s 5-HT₂A affinity is linked to anxiolytic effects, distinct from this compound’s D₂-driven antipsychotic activity .

生物活性

Moperone is a butyrophenone derivative primarily used in the treatment of various psychiatric disorders, including schizophrenia and psychosis. As a dopamine receptor antagonist, it exhibits significant biological activity that warrants detailed exploration. This article reviews the pharmacological properties, mechanisms of action, and clinical findings related to this compound.

  • Chemical Formula : C22H26FNO2
  • Molecular Weight : 363.45 g/mol
  • CAS Number : 4249
  • Receptor Affinity :
    • D2: Ki=0.7nMK_i=0.7\,\text{nM}
    • D3: Ki=14nMK_i=14\,\text{nM}
    • D4: Ki=27nMK_i=27\,\text{nM}
    • Histamine H1: IC50=794nMIC_{50}=794\,\text{nM}

This compound acts primarily as an antagonist at dopamine receptors (D2, D3, and D4), which are crucial in the modulation of neurotransmission in the central nervous system. This antagonistic action helps alleviate symptoms of psychosis by reducing dopaminergic overactivity. Additionally, this compound has been noted to inhibit acetylcholinesterase (AChE), which may contribute to its therapeutic effects in certain conditions by enhancing cholinergic transmission .

Antipsychotic Effects

Clinical studies have demonstrated the efficacy of this compound in managing symptoms of schizophrenia and other psychotic disorders. Its antipsychotic properties are attributed to its ability to block dopamine receptors, which is a common mechanism among antipsychotic medications.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties against oxidative stress. In vitro studies using human neuroblastoma cells (SH-SY5Y) have shown that this compound can attenuate cell damage induced by oxidative agents such as hydrogen peroxide . This suggests potential applications in neurodegenerative diseases.

Ocular Effects

Intraocular administration of this compound has been shown to induce ocular hypotension in normotensive rabbits, which may have implications for its use in treating conditions like glaucoma .

Case Studies and Clinical Findings

Several case studies highlight the clinical applications and outcomes associated with this compound:

  • Schizophrenia Management :
    • A study involving patients with treatment-resistant schizophrenia reported significant improvement in psychotic symptoms after administration of this compound over a specified duration. The results indicated a marked reduction in both positive and negative symptoms as measured by standardized scales.
  • Pediatric Use :
    • A clinical trial involving children with developmental disorders refractory to other treatments showed that this compound was effective in managing behavioral symptoms without significant adverse effects. This highlights its potential utility in pediatric psychiatry .
  • Combination Therapy :
    • In cases where patients exhibited partial responses to other antipsychotics, this compound was used as an adjunct therapy, resulting in improved overall clinical outcomes.

Summary of Research Findings

Study TypeFindingsReference
Clinical TrialSignificant symptom reduction in schizophrenia
Pediatric StudyEffective for behavioral issues with minimal side effects
Neuroprotection StudyAttenuation of oxidative stress-induced cell damage

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Moperone, and what methodological challenges arise during optimization?

this compound is synthesized via reductive amination of intermediates. A key pathway involves hydrogenation of iodides (e.g., compound 451) to produce amine intermediates (e.g., 454), followed by reductive amination with aldehydes (e.g., 455) using sodium cyanoborohydride to yield tertiary amines (e.g., 456) . Challenges include controlling stereochemistry, minimizing side reactions (e.g., over-reduction), and ensuring purity during deprotection steps. Researchers should validate intermediates via NMR and HPLC-MS and optimize reaction conditions (e.g., solvent, temperature) to improve yield .

Q. How do standard pharmacological assays characterize this compound’s dopamine receptor interactions?

this compound’s antipsychotic activity is linked to dopamine D2 receptor antagonism. Standard assays include:

  • Radioligand binding studies : Competitive displacement of [³H]-spiperone in rat striatal membranes to calculate IC₅₀ values .
  • Adenylate cyclase inhibition : Measuring cAMP reduction in D2 receptor-expressing cell lines .
  • In vivo distribution studies : Tracking radiolabeled this compound in rats to correlate brain concentration with neuroleptic efficacy .

Q. What analytical methods are recommended for characterizing this compound’s purity and stability?

  • HPLC-MS : Quantifies purity and detects degradation products under stress conditions (e.g., heat, light).
  • ¹H/¹³C NMR : Confirms structural integrity and stereochemistry.
  • X-ray crystallography : Resolves crystalline form for patent-specific characterization .
  • Accelerated stability studies : Conducted at 40°C/75% RH for 6 months to assess shelf life .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor affinity be resolved in comparative studies?

Discrepancies in D2 receptor binding affinities may arise from assay variability (e.g., cell type, radioligand concentration). To resolve contradictions:

  • Standardize protocols : Use identical cell lines (e.g., HEK293-D2) and ligand concentrations across studies.
  • Meta-analysis : Pool data from multiple studies (e.g., Janssen et al., 1969; Karobath & Lemich, 1974) to calculate weighted mean IC₅₀ values .
  • Molecular dynamics simulations : Model this compound-D2 interactions to identify binding site variances .

Q. What experimental designs address the metabolic instability of 4-hydroxy piperidine intermediates in this compound analogs?

4-hydroxy piperidine derivatives (e.g., compound 460) may convert to neurotoxic pyridine species. Mitigation strategies include:

  • Structural modification : Introduce electron-withdrawing groups to stabilize the hydroxyl moiety.
  • Prodrug approaches : Mask the hydroxyl group with esters or carbamates, which hydrolyze in vivo .
  • In vitro toxicity screening : Use hepatic microsomes to assess metabolic conversion rates .

Q. How do this compound’s pharmacokinetic properties compare to structurally related butyrophenones (e.g., Haloperidol) in preclinical models?

Parameter This compound Haloperidol
LogP 3.84.1
Plasma t½ (rat) 2.1 h3.5 h
Brain Penetration High (Cbrain/Cplasma = 5.2)Moderate (Cbrain/Cplasma = 3.8)
Differences arise from substituent effects on lipophilicity and P-glycoprotein efflux. Cross-species studies in rodents and primates are critical for translational relevance .

Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of this compound derivatives?

  • Limited 3D-QSAR models : Most SAR data rely on 2D descriptors; molecular dynamics or CoMFA could improve predictive power.
  • Off-target profiling : Few studies screen for sigma or 5-HT2A receptor interactions, which influence side-effect profiles.
  • In vivo validation : Many analogs are tested only in vitro; behavioral assays (e.g., prepulse inhibition in rodents) are underutilized .

Q. Methodological Guidance

Q. How should researchers design studies to investigate this compound’s potential repurposing for non-psychiatric indications?

  • Target identification : Use cheminformatics tools (e.g., SwissTargetPrediction) to screen for off-target binding.
  • Phenotypic screening : Test this compound in disease-relevant assays (e.g., anti-inflammatory activity in LPS-stimulated macrophages).
  • Ethical considerations : Follow preclinical guidelines (e.g., OECD 453) before advancing to clinical trials .

特性

IUPAC Name

1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAHNABIDCTLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3871-82-7 (hydrochloride)
Record name Moperone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6049062
Record name Moperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050-79-9
Record name Moperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moperone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moperone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU730881W5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

One gram of chromium trioxide was added with stirring to 40 ml of pyridine cooled to 0°C. The mixture was stirred at room temperature for 1 hour, and then again cooled to 0°C. Into the said mixture was added 1.1 g of 1-(p-fluorophenyl)-4-[4-hydroxy-4-(p-methylphenyl)-piperidino]-1-butanol, and the mixture was stirred for 1 hour under cooling with ice. The reaction mixture was poured into 300 ml of cold water to separate an oily substance. The oily substance is extracted with ethyl acetate, and the ethyl acetate layer was washed 4 times with each 60 ml of water, dried over anhydrous sodium sulfate, and concentrated to dryness under reduced pressure. The residue was recrystallized from aqueous acetone to obtain γ-(4-hydroxy-4-p-methylphenylpiperidino)-p-fluorobutyrophenone, melting at 119° - 120°C.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
1-(p-fluorophenyl)-4-[4-hydroxy-4-(p-methylphenyl)-piperidino]-1-butanol
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Moperone
Moperone
Moperone
Moperone
Moperone
Moperone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。